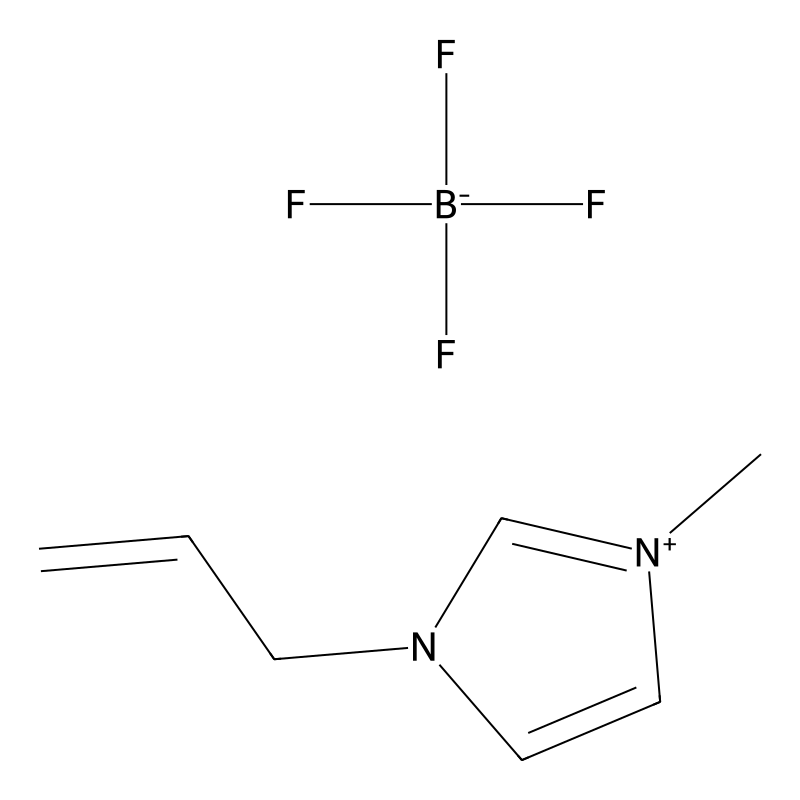1-Allyl-3-methylimidazolium tetrafluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Thermal stability
AMIM-BF4 exhibits high thermal stability, with decomposition temperatures exceeding 300°C []. This property makes it suitable for applications involving high temperatures, such as catalysis or thermal energy storage.
Ionic conductivity
AMIM-BF4 possesses good ionic conductivity, allowing for efficient transport of ions within the material []. This characteristic is valuable in applications like electrolytes for electrochemical devices or ionic liquids for separation processes.
Tunable properties
By modifying the cation or anion structure of AMIM-BF4, researchers can tailor its properties for specific applications. For instance, varying the alkyl chain length on the imidazolium ring can influence viscosity and polarity [].
Research Applications
Due to its unique properties, AMIM-BF4 finds applications in various scientific research fields, including:
Catalysis
AMIM-BF4 can act as a solvent or catalyst in various organic reactions. Its thermal stability and tunable properties make it suitable for developing new and efficient catalytic processes [].
Electrochemistry
The ionic conductivity of AMIM-BF4 makes it a promising candidate for electrolytes in batteries and fuel cells. Research is ongoing to explore its potential in developing next-generation energy storage devices [].
Separation science
AMIM-BF4 can be used in separation processes due to its ability to dissolve various materials and its tunable polarity. Researchers are investigating its application in gas separation, extraction of valuable metals, and other separation techniques [].
Tribology
AMIM-BF4 demonstrates potential as a lubricant due to its ionic nature and ability to form lubricating films. Studies are underway to explore its application in reducing friction and wear in various tribological systems [].
1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic compound with the molecular formula and a molecular weight of approximately 209.98 g/mol. This compound belongs to the class of ionic liquids, characterized by their low volatility and high thermal stability, making them suitable for various applications in chemistry and materials science. The compound features a 3-methylimidazolium cation with an allyl group at the 1-position and tetrafluoroborate as the anion, contributing to its unique properties and reactivity .
- Nucleophilic Substitution Reactions: The allyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
- Decomposition Reactions: Under certain conditions, this compound may decompose, releasing volatile components such as nitrogen or carbon dioxide.
- Coordination Chemistry: The imidazolium ring can coordinate with metal ions, leading to the formation of metal complexes that are useful in catalysis .
Several synthesis methods for 1-Allyl-3-methylimidazolium tetrafluoroborate have been reported:
- Direct Alkylation: This method involves the alkylation of 3-methylimidazole with allyl bromide in the presence of a base, followed by treatment with tetrafluoroboric acid to form the tetrafluoroborate salt.
- Ionic Liquid Synthesis: Ionic liquids can be synthesized through a metathesis reaction where an existing imidazolium salt is reacted with sodium tetrafluoroborate.
- Solvent-Free Methods: Recent advancements have introduced solvent-free methods that enhance yield and purity while reducing environmental impact .
1-Allyl-3-methylimidazolium tetrafluoroborate finds applications in various fields:
- Catalysis: It serves as a solvent and catalyst in organic reactions, enhancing reaction rates and selectivity.
- Electrochemistry: Its ionic nature makes it suitable for use in electrochemical devices, including batteries and supercapacitors.
- Extraction Processes: This compound is employed in liquid-liquid extraction processes due to its ability to dissolve a wide range of organic compounds .
Interaction studies involving 1-Allyl-3-methylimidazolium tetrafluoroborate focus on its behavior in mixtures with other solvents or ionic liquids. These studies reveal that it can form stable mixtures that exhibit unique properties compared to pure components. Such interactions are crucial for understanding solvation effects and enhancing the performance of ionic liquids in various applications .
1-Allyl-3-methylimidazolium tetrafluoroborate shares similarities with other imidazolium-based ionic liquids but possesses unique characteristics due to its specific functional groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-3-methylimidazolium tetrafluoroborate | C7H11BF4N2 | Lacks allyl group; more stable but less reactive |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | C8H14BF4N2 | Ethyl group instead of allyl; higher viscosity |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | C10H18BF4N2 | Longer alkyl chain; different solubility profile |
The presence of the allyl group in 1-Allyl-3-methylimidazolium tetrafluoroborate enhances its reactivity compared to other similar compounds, making it particularly useful in organic synthesis and catalysis .








